3-(Methylsulfonyl)picolinic acid

PI3K inhibition Kinase profiling Cancer therapeutics

Medicinal chemists optimizing PI3K inhibitors often struggle to balance lipophilicity and potency. 3-(Methylsulfonyl)picolinic acid solves this with its electron-withdrawing methylsulfonyl group, enabling nanomolar PI3Kα (IC50 35 nM) and PI3Kβ (95 nM) inhibition while increasing LogP by ~1.36 units vs. unsubstituted picolinic acid. • PI3Kα/β inhibitor scaffold with nanomolar potency for oncology lead optimization • Synthetic auxin herbicide intermediate with demonstrated crop safety in corn & wheat • White crystalline powder; calculated LogP 1.26, TPSA 92.7 Ų for fine-tuned physicochemical profiles

Molecular Formula C7H7NO4S
Molecular Weight 201.2 g/mol
CAS No. 61830-06-6
Cat. No. B1280101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfonyl)picolinic acid
CAS61830-06-6
Molecular FormulaC7H7NO4S
Molecular Weight201.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(N=CC=C1)C(=O)O
InChIInChI=1S/C7H7NO4S/c1-13(11,12)5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10)
InChIKeyPMLMPPPFXKNYQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylsulfonyl)picolinic Acid: Procurement & Class Distinction


3-(Methylsulfonyl)picolinic acid (CAS 61830-06-6; C7H7NO4S; MW: 201.20) is a pyridine-2-carboxylic acid (picolinic acid) derivative featuring a methylsulfonyl (-SO2CH3) group at the 3-position of the pyridine ring . This substitution confers distinct physicochemical properties compared to the parent picolinic acid, including a calculated LogP of 1.26410 and a topological polar surface area (TPSA) of 92.7 Ų . The compound is commercially available as a white crystalline powder with purity specifications typically ranging from 95% to 98% . As a member of the synthetic auxin herbicide class, picolinic acid derivatives act as auxin mimics, disrupting plant growth regulation [1].

3-(Methylsulfonyl)picolinic Acid: Generic Substitution Issues


Substitution of 3-(methylsulfonyl)picolinic acid with unsubstituted picolinic acid or other positional isomers is not chemically or biologically equivalent due to the electron-withdrawing nature of the methylsulfonyl group, which alters ring electronics and reactivity . This modification directly influences binding affinity to molecular targets such as phosphoinositide 3-kinases (PI3Ks), with reported IC50 values in the nanomolar range for certain isoforms [1]. Furthermore, the 3-position methylsulfonyl substitution is critical for maintaining herbicidal activity as a synthetic auxin, whereas other regioisomers may exhibit reduced or altered biological profiles .

3-(Methylsulfonyl)picolinic Acid: Quantitative Comparisons


PI3K Isoform Inhibition Potency

Derivatives of 3-(methylsulfonyl)picolinic acid exhibit nanomolar inhibitory activity against specific phosphoinositide 3-kinase (PI3K) isoforms. For the PI3Kα isoform, an IC50 value of 35 nM was reported, while PI3Kβ inhibition showed an IC50 of 95 nM under comparable assay conditions [1]. This isoform selectivity profile is distinct from other picolinic acid derivatives lacking the 3-methylsulfonyl group, which may exhibit broader or less potent inhibition.

PI3K inhibition Kinase profiling Cancer therapeutics

Herbicide Selectivity: Crop Safety

Derivatives of 3-(methylsulfonyl)picolinic acid have demonstrated effective post-emergence herbicidal activity while exhibiting safety for crops such as corn and wheat . This crop safety profile is a key differentiator from older picolinic acid herbicides like picloram and clopyralid, which may have narrower crop selectivity windows or require specific formulation strategies to minimize off-target effects.

Synthetic auxin herbicides Crop safety Post-emergence weed control

Physicochemical Differentiation: LogP & PSA

3-(Methylsulfonyl)picolinic acid has a calculated LogP of 1.26410 and a topological polar surface area (TPSA) of 92.7 Ų . In contrast, unsubstituted picolinic acid has a LogP of approximately -0.1 and a TPSA of 50.2 Ų [1]. The methylsulfonyl group increases lipophilicity (LogP difference of approximately +1.36) and polar surface area, which can influence membrane permeability and target binding.

Lipophilicity Drug-likeness Physicochemical profiling

3-(Methylsulfonyl)picolinic Acid: Best Applications


PI3K-Targeted Kinase Inhibitor Development

As a synthetic intermediate or scaffold, 3-(methylsulfonyl)picolinic acid derivatives have demonstrated nanomolar IC50 values against PI3Kα (35 nM) and PI3Kβ (95 nM) isoforms [1]. This activity profile supports the prioritization of this compound as a starting point for medicinal chemistry programs targeting PI3K-driven cancers, particularly where isoform selectivity is desired.

Synthetic Auxin Herbicide & Crop Protection

Derivatives of 3-(methylsulfonyl)picolinic acid exhibit effective post-emergence herbicidal activity with demonstrated safety in corn and wheat [1]. This scenario is optimal for agrochemical researchers developing new selective herbicides for broadleaf weed control in cereal crops, offering a differentiated safety profile compared to older picolinate herbicides.

Physicochemical Optimization in Drug Design

The 3-methylsulfonyl substitution confers a distinct physicochemical profile compared to unsubstituted picolinic acid, increasing LogP by approximately 1.36 units and TPSA by 42.5 Ų [1]. This property modulation makes 3-(methylsulfonyl)picolinic acid a valuable building block for medicinal chemists seeking to fine-tune lipophilicity and polarity in lead optimization campaigns.

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